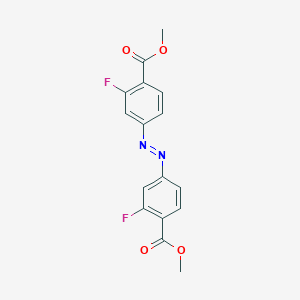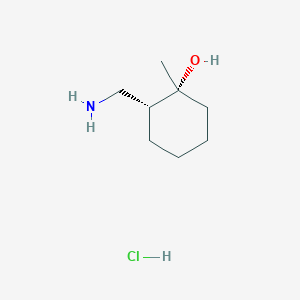
Dimethyl 4,4'-(diazene-1,2-diyl)bis(2-fluorobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) is an organic compound characterized by the presence of a diazene (N=N) group flanked by two fluorobenzoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) typically involves the diazotization of an appropriate aromatic amine followed by esterification. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the diazene linkage and the ester groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and esterification processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The fluorobenzoate moieties can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted fluorobenzoates.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) involves its interaction with molecular targets through the diazene group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or materials. The pathways involved may include electron transfer processes and the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 4,4’-(diazene-1,2-diyl)dibenzoate
- 4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid)
- (E)-4,4’-(Diazene-1,2-diyl)dibenzaldehyde
Uniqueness
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) is unique due to the presence of fluorine atoms in the benzoate moieties, which can impart distinct electronic properties and reactivity compared to its non-fluorinated analogs. This fluorination can enhance the compound’s stability and its potential interactions with biological targets or materials.
Eigenschaften
Molekularformel |
C16H12F2N2O4 |
|---|---|
Molekulargewicht |
334.27 g/mol |
IUPAC-Name |
methyl 2-fluoro-4-[(3-fluoro-4-methoxycarbonylphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C16H12F2N2O4/c1-23-15(21)11-5-3-9(7-13(11)17)19-20-10-4-6-12(14(18)8-10)16(22)24-2/h3-8H,1-2H3 |
InChI-Schlüssel |
HZUXYNMLSNDMSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C(=O)OC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)

![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)



![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)

![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)
![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)

![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)

